oxolan-3-yl 1H-indazole-4-carboxylate
Description
Oxolan-3-yl 1H-indazole-4-carboxylate is a heterocyclic organic compound featuring an indazole core substituted at the 4-position with a carboxylate ester group, where the ester moiety is derived from oxolane (tetrahydrofuran). This compound is structurally characterized by a fused bicyclic indazole system and a tetrahydrofuran-derived oxolan-3-yl group, which confers unique steric and electronic properties. Analytical characterization via LC/MS confirms a molecular ion peak at m/z 628 ([M+H]⁺), highlighting its molecular weight and stability under mass spectrometric conditions .
Properties
IUPAC Name |
oxolan-3-yl 1H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(17-8-4-5-16-7-8)9-2-1-3-11-10(9)6-13-14-11/h1-3,6,8H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPAMAIUTORUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)C2=C3C=NNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl 1H-indazole-4-carboxylate typically involves the esterification of 1H-indazole-4-carboxylic acid with oxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone or an open-chain diol.
Reduction: The indazole ring can be reduced to form dihydroindazole derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of lactones or diols.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Oxolan-3-yl 1H-indazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of oxolan-3-yl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Key Observations :
- Bulky esters like tert-butyl may enhance metabolic stability but reduce solubility, whereas oxolan-3-yl balances lipophilicity and polarity .
Hydrogen-Bonding and Crystallographic Behavior
Indazole’s NH group and carboxylate oxygen atoms are typical hydrogen-bond donors/acceptors, forming supramolecular networks in crystals. Tools like SHELXL () are widely used for refining such crystal structures, though their application here remains speculative without direct data .
Computational Insights
Density functional theory (DFT) studies, such as those employing Becke’s hybrid functionals (e.g., B3LYP), are critical for predicting thermodynamic properties (e.g., bond dissociation energies, rotational barriers) of indazole derivatives . For this compound, exact exchange terms in DFT could model the electronic effects of the oxolane ring, distinguishing it from analogues with purely alkyl esters .
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